molecular formula C16H13BrN4OS B15086111 4-((4-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-96-1

4-((4-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15086111
CAS No.: 478256-96-1
M. Wt: 389.3 g/mol
InChI Key: DMGRFXJSGPCHCO-VCHYOVAHSA-N
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Description

4-((4-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromobenzylidene group, a methoxyphenyl group, and a triazole-thione moiety

Preparation Methods

The synthesis of 4-((4-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step process. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 3-amino-1,2,4-triazole-5-thione in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-((4-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

4-((4-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a subject of interest in the development of new pharmaceuticals.

    Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-((4-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antifungal effects. It can also interact with cellular membranes, disrupting their integrity and function. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

4-((4-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can be compared with other similar compounds, such as:

    4-Bromo-2-methoxyphenol: This compound shares the bromine and methoxy groups but lacks the triazole-thione moiety.

    5-Bromo-4-formyl-2-methoxyphenyl acetate: This compound has a similar bromine and methoxy substitution pattern but differs in its functional groups and overall structure.

    N-(4-Bromobenzylidene)-benzenesulfonamide: This compound contains the bromobenzylidene group but differs in its sulfonamide functionality.

The uniqueness of this compound lies in its combination of the triazole-thione moiety with the bromobenzylidene and methoxyphenyl groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

478256-96-1

Molecular Formula

C16H13BrN4OS

Molecular Weight

389.3 g/mol

IUPAC Name

4-[(E)-(4-bromophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13BrN4OS/c1-22-14-5-3-2-4-13(14)15-19-20-16(23)21(15)18-10-11-6-8-12(17)9-7-11/h2-10H,1H3,(H,20,23)/b18-10+

InChI Key

DMGRFXJSGPCHCO-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br

Origin of Product

United States

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